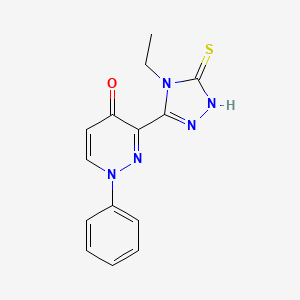

3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-phenyl-4(1H)-pyridazinone

Description

3-(4-Ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-phenyl-4(1H)-pyridazinone is a heterocyclic compound featuring a pyridazinone core fused with a 1,2,4-triazole ring. The structure includes a phenyl group at the 1-position of the pyridazinone moiety and a sulfanyl (thiol) substituent at the 5-position of the triazole ring. The ethyl group at the 4-position of the triazole contributes to its steric and electronic properties. This compound is of interest in medicinal chemistry due to the bioactivity of triazole-pyridazinone hybrids, which are often explored for antimicrobial, antifungal, and anti-inflammatory applications .

Properties

IUPAC Name |

3-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)-1-phenylpyridazin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5OS/c1-2-18-13(15-16-14(18)21)12-11(20)8-9-19(17-12)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJYNRCUUXAKNHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=NN(C=CC2=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-phenyl-4(1H)-pyridazinone typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an ethyl-substituted hydrazine and a thiocarbonyl compound.

Formation of the Pyridazinone Ring: The pyridazinone ring is formed by reacting the triazole intermediate with a phenyl-substituted hydrazine under specific conditions.

Chemical Reactions Analysis

3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-phenyl-4(1H)-pyridazinone undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, using reducing agents like sodium borohydride.

Scientific Research Applications

3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-phenyl-4(1H)-pyridazinone has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of 3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-phenyl-4(1H)-pyridazinone involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The phenyl group can enhance the compound’s binding affinity to its target, while the sulfanyl group can participate in redox reactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-phenyl-4(1H)-pyridazinone can be contextualized by comparing it with analogous derivatives. Key differences arise from substitutions on the triazole ring, pyridazinone core, and pendant aryl groups.

Table 1: Structural Comparison of Triazole-Pyridazinone Derivatives

Key Findings

Bioactivity Variations: The ethyl-sulfanyl substitution in the target compound likely enhances hydrogen-bonding interactions, which could improve binding to microbial targets compared to derivatives like 1-(4-chlorophenyl)-3-[4-ethyl-5-(propadienylsulfanyl)-4H-1,2,4-triazol-3-yl]-4(1H)-pyridazinone, where the propadienyl group introduces steric bulk but reduces polarity . The benzyl-substituted pyridinone analog (CAS 148372-30-9) demonstrates confirmed fungicidal activity, suggesting that pyridazinone derivatives with aromatic substituents (e.g., benzyl or phenyl) are critical for biological efficacy .

Synthetic Pathways :

- Derivatives with trifluoroethyl groups (e.g., 2-chloro-3-[1-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-yl]pyrazine) are synthesized via nucleophilic substitution reactions, whereas the target compound and its analogs typically involve cyclocondensation of hydrazine derivatives with carbonyl precursors .

Physicochemical Properties :

- The chlorophenyl-substituted analog exhibits a higher molecular weight (371.84 g/mol) and lipophilicity compared to the phenyl-substituted parent compound, which may influence pharmacokinetic profiles .

- The allyl-sulfanyl variant (CAS 148372-30-9) has lower molecular weight (337.40 g/mol) but retains fungicidal potency, indicating that smaller substituents can maintain bioactivity while improving solubility .

Biological Activity

3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-phenyl-4(1H)-pyridazinone is a heterocyclic compound that has garnered attention for its potential biological activities. This compound combines a triazole moiety with a pyridazinone structure, which is known for various pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's molecular formula is , and it features a triazole ring and a pyridazinone structure. The presence of the ethyl and sulfanyl groups contributes to its unique chemical properties, potentially influencing its biological interactions.

Biological Activity Overview

Research indicates that compounds with triazole and pyridazinone structures exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds similar to this compound have shown significant antimicrobial effects against various pathogens.

- Anticancer Properties : Preliminary studies suggest that this compound may possess cytotoxic effects against cancer cell lines. The structure's ability to interact with specific cellular targets is believed to be a contributing factor.

The biological activity of this compound may involve the following mechanisms:

- Enzyme Inhibition : The triazole ring can inhibit enzymes critical for pathogen survival or cancer cell proliferation.

- Receptor Modulation : Interaction with various receptors can alter signaling pathways within cells.

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that the compound may induce oxidative stress in target cells, leading to apoptosis.

Anticancer Activity

A study assessed the cytotoxic effects of the compound on several cancer cell lines, including MCF-7 (breast cancer) and PC3 (prostate cancer). The results indicated:

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| MCF-7 | 10 | Significant growth inhibition observed |

| PC3 | 12 | Induced apoptosis in a dose-dependent manner |

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Antimicrobial Activity

In vitro tests demonstrated the antimicrobial efficacy of this compound against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

These results highlight the potential of this compound as an antimicrobial agent.

Case Studies

Several case studies have investigated the biological activity of similar compounds. For instance:

- Case Study on Triazole Derivatives : A series of triazole derivatives demonstrated potent antifungal activity against Candida species. The structural similarities suggest that 3-(4-ethyl-5-sulfanyl) derivatives may exhibit comparable efficacy.

- Pyridazinone Analogues : Research on pyridazinone analogues revealed their potential as anti-inflammatory agents. This opens avenues for exploring the anti-inflammatory properties of our compound.

Q & A

Basic Research: What are the optimal synthetic routes for preparing 3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-phenyl-4(1H)-pyridazinone?

Methodological Answer:

The synthesis involves sequential alkylation and coupling reactions. A general protocol includes:

Triazole Core Formation : React 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with ethyl halide in methanol under basic conditions (e.g., NaOH) to introduce the ethyl-sulfanyl group .

Pyridazinone Assembly : Couple the triazole intermediate with 1-phenyl-4(1H)-pyridazinone via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Stille or Suzuki reactions) .

Purification : Use silica gel chromatography (gradient elution with PE:EtOAc) and confirm purity via LCMS (>95%) and NMR .

Basic Research: How can structural ambiguities in the triazole-pyridazinone core be resolved experimentally?

Methodological Answer:

Combine X-ray crystallography (using SHELXL for refinement ) and advanced NMR techniques:

- 1H/13C NMR : Assign protons and carbons using 2D experiments (COSY, HSQC). For example, the ethyl group’s triplet (δ ~1.3 ppm) and quartet (δ ~4.2 ppm) confirm alkylation .

- NOESY : Resolve spatial proximity between the phenyl and triazole groups.

- ORTEP-3 : Generate thermal ellipsoid diagrams to visualize bond angles and confirm stereochemistry .

Advanced Research: How can structure-activity relationships (SAR) guide the modification of substituents for enhanced bioactivity?

Methodological Answer:

- Triazole Modifications : Replace the ethyl group with cyclopropyl or fluorinated alkyl chains to improve metabolic stability. Evidence shows cycloalkyl groups enhance hydrophobic interactions in enzyme binding .

- Pyridazinone Optimization : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to boost electrophilic character, as seen in analogs with improved antimicrobial activity .

- Quantitative SAR (QSAR) : Use DFT calculations (e.g., Gaussian09) to model electronic effects and correlate with in vitro IC₅₀ values .

Advanced Research: What strategies address low crystallinity during X-ray structure determination?

Methodological Answer:

- Cocrystallization : Use polar solvents (e.g., DMSO:water) and coformers (e.g., succinic acid) to improve crystal packing .

- Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands for handling twinned crystals, common in sulfanyl-triazole derivatives due to conformational flexibility .

- High-Resolution Synchrotron Data : Collect data at λ = 0.7–1.0 Å to resolve disorder in the ethyl-sulfanyl moiety .

Advanced Research: How to reconcile contradictory bioactivity data across different studies?

Methodological Answer:

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., ATP concentration in kinase assays).

- Metabolic Stability Testing : Compare hepatic microsomal half-life (e.g., human vs. murine) to explain species-specific discrepancies .

- Redox Interference Control : Add antioxidants (e.g., ascorbate) to prevent thiol oxidation, which can artifactually reduce activity .

Advanced Research: What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

Methodological Answer:

- Rodent Models : Administer orally (10–50 mg/kg) and collect plasma for LC-MS/MS analysis. Monitor AUC and Cmax to assess bioavailability .

- CYP Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates to predict drug-drug interactions .

- Toxicogenomics : Perform RNA-seq on liver tissue to identify off-target gene regulation (e.g., Nrf2 pathways) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.